molecular formula C14H12N4O2S B6422948 methyl 4-[(7H-purin-6-ylsulfanyl)methyl]benzoate CAS No. 924825-41-2

methyl 4-[(7H-purin-6-ylsulfanyl)methyl]benzoate

Cat. No.: B6422948
CAS No.: 924825-41-2
M. Wt: 300.34 g/mol
InChI Key: JAVRHYFVZDKTHH-UHFFFAOYSA-N
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Description

Methyl 4-[(7H-purin-6-ylsulfanyl)methyl]benzoate is a chemical compound with the molecular formula C14H12N4O2S It is known for its unique structure, which combines a benzoate ester with a purine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(7H-purin-6-ylsulfanyl)methyl]benzoate typically involves the reaction of 4-(chloromethyl)benzoic acid methyl ester with 6-mercaptopurine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction conditions usually involve heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(7H-purin-6-ylsulfanyl)methyl]benzoate can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the purine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[(7H-purin-6-ylsulfanyl)methyl]benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: The compound may be investigated for its potential therapeutic properties, particularly in the field of oncology.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-[(7H-purin-6-ylsulfanyl)methyl]benzoate is not well-defined. it is believed to interact with various molecular targets, including enzymes and receptors, through its purine moiety. The sulfur atom in the purine ring may also play a role in its biological activity by forming disulfide bonds or undergoing redox reactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(6-mercaptopurin-9-yl)methyl]benzoate
  • Methyl 4-[(7H-purin-6-ylthio)methyl]benzoate

Uniqueness

Methyl 4-[(7H-purin-6-ylsulfanyl)methyl]benzoate is unique due to its specific combination of a benzoate ester and a purine derivative

Properties

IUPAC Name

methyl 4-(7H-purin-6-ylsulfanylmethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S/c1-20-14(19)10-4-2-9(3-5-10)6-21-13-11-12(16-7-15-11)17-8-18-13/h2-5,7-8H,6H2,1H3,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVRHYFVZDKTHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=NC=NC3=C2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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